

# NMR and mass spectrometry data for H-Allo-thr(tbu)-OH

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## Compound of Interest

Compound Name: **H-Allo-thr(tbu)-OH**

Cat. No.: **B2522906**

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## In-Depth Technical Guide: H-Allo-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols related to **H-Allo-Thr(tBu)-OH** (O-tert-Butyl-L-allothreonine), a key amino acid derivative utilized in peptide synthesis and drug development. Due to the limited availability of public primary spectral data for this specific compound, this guide presents a combination of curated information from commercial suppliers, data from closely related compounds, and representative analytical data based on the known chemical structure.

## Physicochemical Properties

**H-Allo-Thr(tBu)-OH** is a white solid with the molecular formula  $C_8H_{17}NO_3$  and a molecular weight of 175.23 g/mol .<sup>[1]</sup> It is a derivative of L-allothreonine with a tert-butyl protecting group on the side-chain hydroxyl group, which enhances its stability and solubility in organic solvents, making it a valuable building block in solid-phase peptide synthesis (SPPS).

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	175.23 g/mol	PubChem[1]
IUPAC Name	(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid	PubChem[1]
CAS Number	201353-89-1	PubChem[1]
Appearance	White to off-white solid	Commercial Suppliers
Purity	≥ 98% (by NMR)	Chem-Impex

## Representative Analytical Data

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses of **H-Allo-Thr(tBu)-OH**.

Table 1: Representative <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.9-4.1	m	1H	α-CH
~3.5-3.7	m	1H	β-CH
~1.2-1.4	d	3H	γ-CH <sub>3</sub>
~1.1-1.3	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Note: The exact chemical shifts can vary depending on the solvent and pH.

Table 2: Representative <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~170-175	C=O (Carboxyl)
~75-80	C(CH <sub>3</sub> ) <sub>3</sub>
~65-70	$\beta$ -CH
~55-60	$\alpha$ -CH
~28-30	C(CH <sub>3</sub> ) <sub>3</sub>
~18-22	$\gamma$ -CH <sub>3</sub>

Note: The exact chemical shifts can vary depending on the solvent.

Table 3: Representative Mass Spectrometry Data

m/z	Ion
176.1281	[M+H] <sup>+</sup>
198.1100	[M+Na] <sup>+</sup>
118.0655	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
74.0600	[M+H - C <sub>4</sub> H <sub>8</sub> - CO <sub>2</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary based on the ionization method and collision energy.

## Experimental Protocols

Below are detailed methodologies for the key analytical experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity and purity of **H-Allo-Thr(tBu)-OH**.

Instrumentation: A 400 MHz or higher NMR spectrometer.

**Sample Preparation:**

- Accurately weigh 5-10 mg of **H-Allo-Thr(tBu)-OH**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, MeOD-d<sub>4</sub>, or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition Parameters (Representative):**

- Spectrometer Frequency: 400 MHz
- Solvent: D<sub>2</sub>O
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

**<sup>13</sup>C NMR Acquisition Parameters (Representative):**

- Spectrometer Frequency: 100 MHz
- Solvent: D<sub>2</sub>O
- Temperature: 298 K
- Pulse Program: zgpg30
- Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 220 ppm

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Assign the peaks to the corresponding protons and carbons in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **H-Allo-Thr(tBu)-OH** to confirm its identity.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

#### Sample Preparation:

- Prepare a stock solution of **H-Allo-Thr(tBu)-OH** at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent.
- To aid ionization, 0.1% formic acid can be added to the final solution.

#### ESI-MS Parameters (Representative):

- Ionization Mode: Positive

- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Scan Range: m/z 50-500

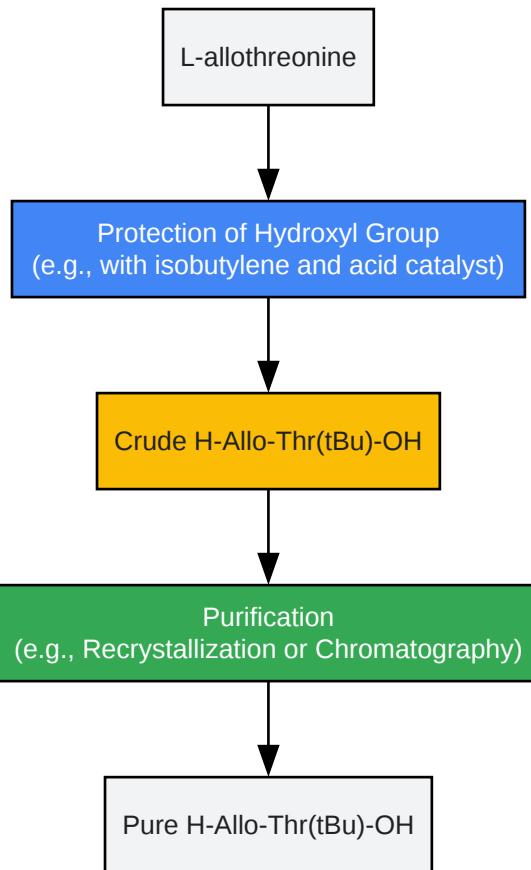
#### Data Analysis:

- Identify the peak corresponding to the protonated molecule  $[M+H]^+$ .
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. Common fragments include the loss of the tert-butyl group (as isobutene) and subsequent loss of carbon dioxide.

## Visualizations

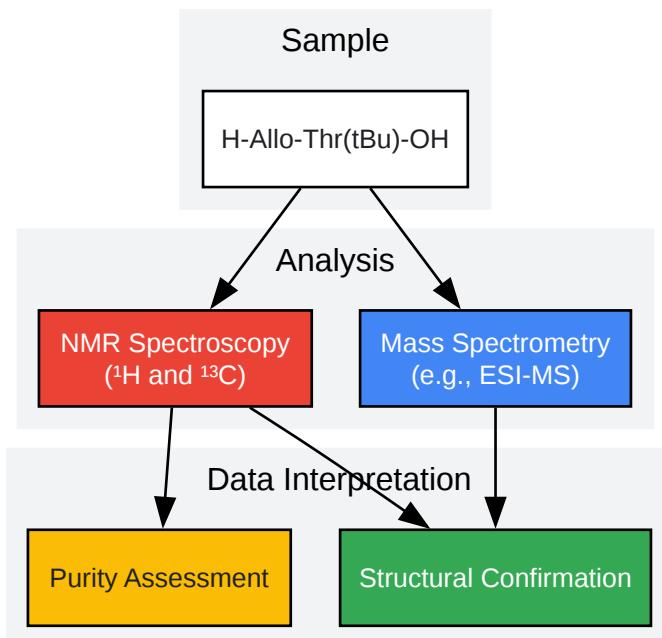
The following diagrams illustrate the logical workflow for the synthesis and analysis of **H-Allo-Thr(tBu)-OH**.

## Synthesis and Purification Workflow

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## Synthesis and Purification Workflow

## Analytical Characterization Workflow

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## Analytical Characterization Workflow

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## References

- 1. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
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